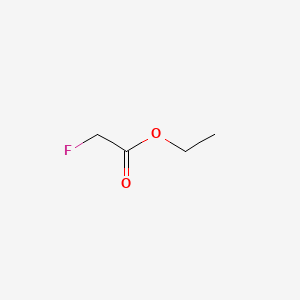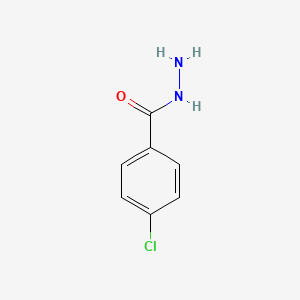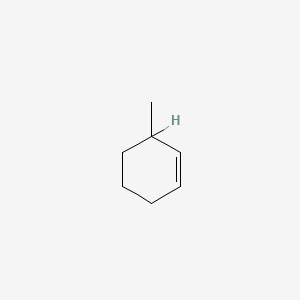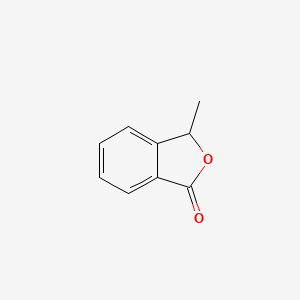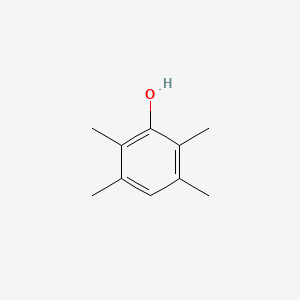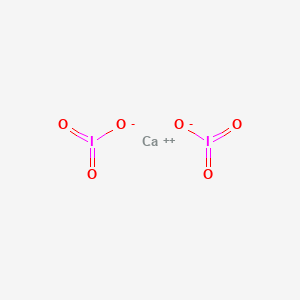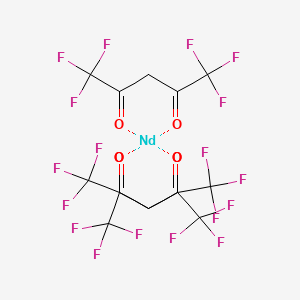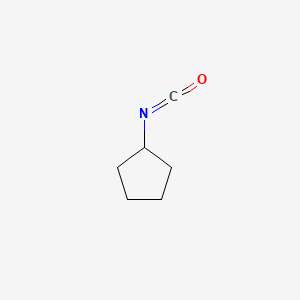
Isocyanatocyclopentane
概要
説明
Isocyanatocyclopentane, also known as Cyclopentyl isocyanate, is a chemical compound with the molecular formula C6H9NO .
Chemical Reactions Analysis
Isocyanates, including this compound, can undergo a variety of chemical reactions. For example, they can react with water to form amines and carbon dioxide . They can also participate in the formation of polyurethanes through reactions with alcohols .科学的研究の応用
Synthesis and Chemical Reactivity
- Isocyanates, including isocyanatocyclopentane, are used in oxidative coupling reactions with imines to form diazanickelacyclopentanones, which have been studied for their novel five-membered nickelacycles structure. These reactions, studied since the 1980s, illustrate the chemical versatility of isocyanates in forming complex structures (Hoberg & Sümmermann, 1983).
Occupational Health and Safety
- Isocyanates, as a chemical group, have been a concern in occupational health due to their role in causing asthma and other respiratory issues. While this compound specifically may not be mentioned, the broader class of isocyanates has been studied extensively for its impact on human health, particularly in industrial settings (Bello et al., 2006).
Development of Asthma and Respiratory Diseases
- The correlation between isocyanates and respiratory diseases has been established, with a focus on understanding the clinical symptoms and molecular reactivity. This research helps bridge the gap between clinical observations and the underlying molecular mechanisms, which may be relevant to this compound given its classification as an isocyanate (Kennedy & Brown, 1992).
Molecular Toxicology
- Research into the immunotoxic response of isocyanates on human lymphocytes indicates potential health hazards at a genomic level. This includes the investigation of molecular mechanisms such as DNA damage, apoptosis, oxidative stress, and inflammatory responses (Mishra et al., 2008).
Advanced Material Synthesis
- Isocyanates participate in C-C bond-forming reactions with alkenes to yield azanickelacyclopentanones. These metallacycles have been characterized spectroscopically and their reaction behavior discussed, showing the potential for creating advanced materials (Hoberg et al., 1985).
Pharmaceutical Applications
- Isocarbacyclin, a therapeutic agent for cardiovascular and circulatory disorders, involves key synthesis steps using isocyanates. This showcases the role of isocyanates in pharmaceutical synthesis and drug development (Hashimoto et al., 1987).
Mutagenicity and Carcinogenicity
- Isocyanates, including this compound, have been investigated for mutagenic action, indicating potential carcinogenic risks. This research underscores the importance of understanding the health hazards associated with isocyanates in various applications (Andersen et al., 1980).
Neurotoxicity Studies
- Isocyanate exposure's effect on neuroblastoma brain cells has been studied, indicating the potential for neuronal vulnerability and protein dysfunction. This research adds to the understanding of isocyanate's impact on neurological health (Khan & Ali, 2021).
Safety and Hazards
作用機序
Target of Action
Cyclopentyl isocyanate, also known as Isocyanatocyclopentane, is a compound that primarily targets molecules with active hydrogen atoms, such as water, alcohols, and amines . These molecules are the primary targets due to their ability to react with the isocyanate group (-NCO) in the compound .
Mode of Action
The mode of action of Cyclopentyl isocyanate involves the reaction of the isocyanate group with molecules containing active hydrogen atoms . This reaction can occur across both the nitrogen-carbon (N-C) and carbon-oxygen (C-O) bonds of the isocyanate group, leading to the formation of carbamate or imidic acid . The reaction is concerted, meaning it occurs in a single step without any intermediates .
Biochemical Pathways
The reaction of Cyclopentyl isocyanate with molecules like water, alcohols, and amines affects various biochemical pathways. Specifically, it leads to the formation of carbamate or imidic acid . These compounds are significant in industrial applications, particularly in the development of novel polyurethanes and other useful polymers .
Result of Action
The molecular and cellular effects of Cyclopentyl isocyanate’s action primarily involve the formation of carbamate or imidic acid . These compounds can have various effects depending on the context. For example, in industrial applications, they contribute to the formation of polyurethanes and other polymers .
Action Environment
The action, efficacy, and stability of Cyclopentyl isocyanate can be influenced by various environmental factors. For instance, the presence of molecules with active hydrogen atoms is necessary for the compound to exert its action . Additionally, the compound’s reactivity can be influenced by factors such as temperature and pH. It’s also worth noting that certain solvents can potentially replace non-polar organic solvents in reactions involving Cyclopentyl isocyanate .
生化学分析
Biochemical Properties
Cyclopentyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethanes and ureas through its reaction with alcohols and amines. This compound interacts with various enzymes and proteins, including those involved in detoxification processes. For instance, cyclopentyl isocyanate can react with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to electrophilic compounds, aiding in their detoxification . The interaction between cyclopentyl isocyanate and these biomolecules is typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity.
Cellular Effects
Cyclopentyl isocyanate has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. For example, cyclopentyl isocyanate can alter cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, exposure to cyclopentyl isocyanate can induce oxidative stress in cells, resulting in the activation of stress response pathways and potential cell damage.
Molecular Mechanism
The molecular mechanism of cyclopentyl isocyanate involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the thiol groups of cysteine residues. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . For instance, cyclopentyl isocyanate can inhibit enzymes involved in cellular detoxification, leading to an accumulation of toxic intermediates and subsequent cellular damage. Additionally, the modification of transcription factors by cyclopentyl isocyanate can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentyl isocyanate can change over time due to its stability and degradation. Cyclopentyl isocyanate is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term exposure to cyclopentyl isocyanate in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of cyclopentyl isocyanate vary with different dosages in animal models. At low doses, cyclopentyl isocyanate may cause mild cellular stress and transient changes in cellular function. At higher doses, it can induce significant toxic effects, including severe oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose-dependent studies in understanding the compound’s toxicity.
Metabolic Pathways
Cyclopentyl isocyanate is involved in various metabolic pathways, primarily through its interaction with detoxification enzymes such as cytochrome P450 and glutathione S-transferase . These enzymes facilitate the conversion of cyclopentyl isocyanate into more water-soluble metabolites, which can then be excreted from the body. The metabolic flux of cyclopentyl isocyanate can influence the levels of metabolites in cells, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, cyclopentyl isocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization of cyclopentyl isocyanate within cells can affect its activity and function, influencing the extent of its biochemical effects.
Subcellular Localization
Cyclopentyl isocyanate is primarily localized in the cytoplasm and can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of cyclopentyl isocyanate can be affected by its localization, as it may interact with different sets of biomolecules in various cellular compartments.
特性
IUPAC Name |
isocyanatocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALJDQHONFVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349201 | |
| Record name | Cyclopentyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-71-1 | |
| Record name | Cyclopentyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


